5-Ethynyl-2-(2-fluorophenyl)pyridine
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Overview
Description
5-Ethynyl-2-(2-fluorophenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of an ethynyl group attached to the second position of the pyridine ring and a fluorophenyl group attached to the same position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(2-fluorophenyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-(2-fluorophenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce ethyl derivatives.
Scientific Research Applications
5-Ethynyl-2-(2-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the fluorophenyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the fluorophenyl group, making it less versatile in certain applications.
2-(2-Fluorophenyl)pyridine: Lacks the ethynyl group, affecting its reactivity and binding properties.
Uniqueness: 5-Ethynyl-2-(2-fluorophenyl)pyridine is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-ethynyl-2-(2-fluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c1-2-10-7-8-13(15-9-10)11-5-3-4-6-12(11)14/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNFDOSWXDLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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